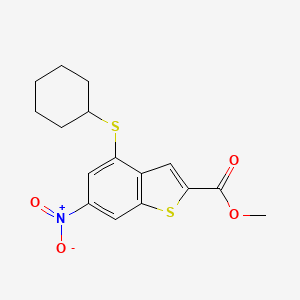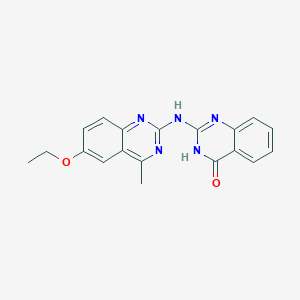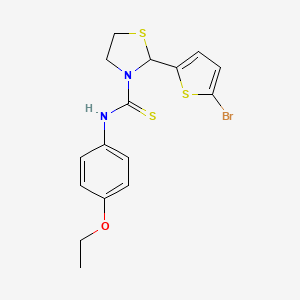
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is an organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a cyclohexylsulfanyl group, a nitro group, and a carboxylate ester group attached to the benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a sulfur source.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be attached through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group.
Esterification: The carboxylate ester group can be introduced through esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophenes.
科学的研究の応用
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
- Methyl 4-(methylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- Methyl 4-(ethylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- Methyl 4-(phenylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to other similar compounds
特性
分子式 |
C16H17NO4S2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
methyl 4-cyclohexylsulfanyl-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H17NO4S2/c1-21-16(18)15-9-12-13(22-11-5-3-2-4-6-11)7-10(17(19)20)8-14(12)23-15/h7-9,11H,2-6H2,1H3 |
InChIキー |
CEQXTHJBZUNVDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2SC3CCCCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889631.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![N-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10889656.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B10889668.png)

![3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)

![6-amino-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10889696.png)
![1-[4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B10889706.png)
